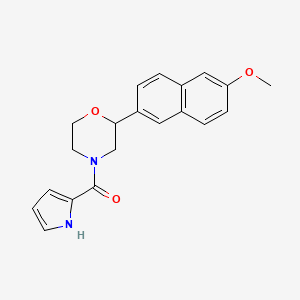
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MNPA belongs to the class of morpholine derivatives, which have been found to possess diverse biological activities.
作用機序
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of the proteasome, a cellular complex involved in protein degradation, leading to the accumulation of misfolded proteins and induction of apoptosis. This compound has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been found to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes such as COX-2 and iNOS.
実験室実験の利点と制限
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine has several advantages for laboratory experiments, including its synthetic accessibility, stability, and diversity of biological activities. However, this compound also has some limitations, such as its poor solubility in water and limited knowledge of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine. One potential area of investigation is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for specific targets. Another direction is the exploration of the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the investigation of the mechanism of action of this compound and its interaction with cellular targets could provide insights into the development of new drugs with similar activities.
合成法
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine can be synthesized through a multistep process that involves the reaction of 2-naphthol with 2-bromoanisole, followed by the conversion of the resulting intermediate to 2-(6-methoxy-2-naphthyl)acetic acid. The acid is then coupled with pyrrole-2-carboxylic acid and morpholine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to obtain this compound.
科学的研究の応用
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine has been investigated for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits cytotoxic activity against cancer cells, induces apoptosis, and inhibits tumor growth. In addition, this compound has been found to possess neuroprotective properties, reducing the damage caused by oxidative stress in the brain. Furthermore, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
特性
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-17-7-6-14-11-16(5-4-15(14)12-17)19-13-22(9-10-25-19)20(23)18-3-2-8-21-18/h2-8,11-12,19,21H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBXMGNBIWEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {3-(4-ethylphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5325164.png)
![2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide](/img/structure/B5325165.png)
![5-(hydroxymethyl)-N-methyl-N-[3-(methylthio)benzyl]-2-furamide](/img/structure/B5325171.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325179.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![(4S)-4-[4-({[(3-cyanophenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide](/img/structure/B5325203.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperazine](/img/structure/B5325205.png)
![methyl 4-({2-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5325212.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)
![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)